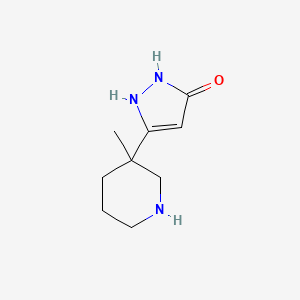

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one

Description

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a piperidine ring substituted with a methyl group at the 3-position.

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C9H15N3O/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7/h5,10H,2-4,6H2,1H3,(H2,11,12,13) |

InChI Key |

JMWSLMRSUIOJKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)C2=CC(=O)NN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methylpiperidine with a suitable pyrazolone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the pyrazolone ring or the piperidine moiety can be substituted with other functional groups using appropriate reagents and conditions

Scientific Research Applications

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .

Comparison with Similar Compounds

SOD1 Inhibition and ALS Treatment

- Compound 19 : Displays high potency (EC50 = 170 nM) due to the electron-withdrawing 3,5-dichlorophenylthio group, enhancing binding to SOD1 .

- Compound 6 : Shows moderate activity (MS: m/z 313.1) but suffers from rapid clearance, limiting its therapeutic utility .

- Compound 1 : While active, its pharmacokinetic profile includes a short microsomal half-life, necessitating structural optimization .

Anti-Tubercular and Corrosion Inhibition

- Azo Dyes (1a–1d) : Pyrazolone-azo hybrids like 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one (1a) exhibit anti-tubercular activity, attributed to electron-donating substituents .

- DMPO: 1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one acts as a corrosion inhibitor, with inhibition efficiency linked to adsorption on metal surfaces .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chlorine atoms (e.g., 3,5-dichloro in Compound 19) enhance potency by increasing electrophilicity and target binding .

- Lipophilicity: Bulky substituents like adamantyl (e.g., 5-(Adamantan-1-yl)-4-(2-aminoethyl)-1H-pyrazol-3(2H)-one) improve membrane permeability but may reduce solubility .

- Aminoalkyl Chains: Derivatives with methylpiperidinyl or cyclopropylamino groups (e.g., Compound 10) balance steric effects and hydrogen-bonding capacity, critical for CNS penetration .

Comparative Data Table

Biological Activity

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one is a compound belonging to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The structure features a pyrazole ring substituted with a piperidine moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| Similar Pyrazole A | A549 (Lung) | 12.8 | Inhibition of cell proliferation |

| Similar Pyrazole B | HCT116 (Colon) | 10.5 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied, with several derivatives showing significant activity against bacterial and fungal strains. The ability to disrupt microbial cell membranes is often cited as a mechanism for these effects.

Table 2: Antimicrobial Activity Against Various Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 32 |

| Similar Pyrazole C | Escherichia coli | 15 | 64 |

| Similar Pyrazole D | Candida albicans | 20 | 16 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, particularly in models of acute inflammation. Studies suggest that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

Case Study: In Vivo Anti-inflammatory Effects

A study involving the administration of this compound in a rodent model demonstrated a significant reduction in paw edema induced by carrageenan. The compound was shown to decrease levels of TNF-alpha and IL-6 in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.